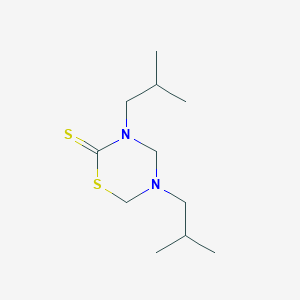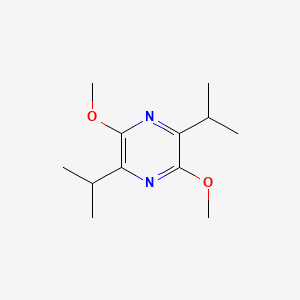
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its two methoxy groups and two isopropyl groups attached to the pyrazine ring, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydropyrazine derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including chiral amino acids.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine involves its interaction with specific molecular targets. It can act as a chiral auxiliary, facilitating the stereoselective synthesis of α-amino acids and other chiral compounds . The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and reactivity with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-3,5-dimethoxy-6-methylpyrazine: This compound has a similar structure but includes a methyl group instead of an isopropyl group.
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine:
Uniqueness
2,5-Dimethoxy-3,6-di(propan-2-yl)pyrazine is unique due to its specific arrangement of methoxy and isopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds.
Propriétés
Numéro CAS |
56343-39-6 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,5-dimethoxy-3,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-11(15-5)14-10(8(3)4)12(13-9)16-6/h7-8H,1-6H3 |
Clé InChI |
KGIIRNJQAZWUFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(C(=N1)OC)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


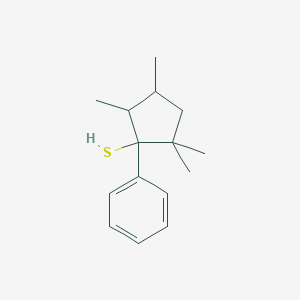
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
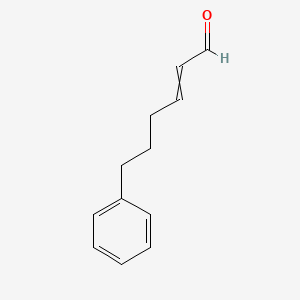
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
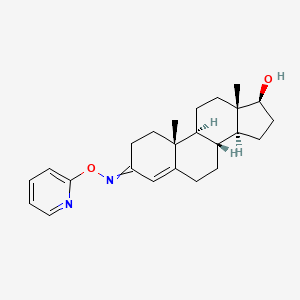


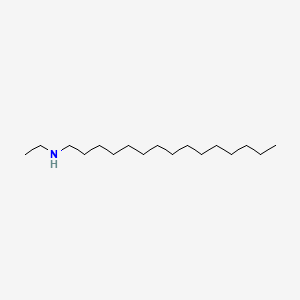
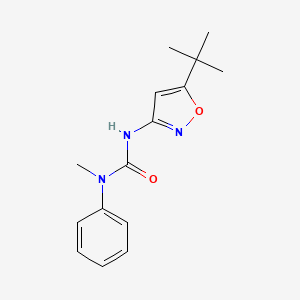
![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
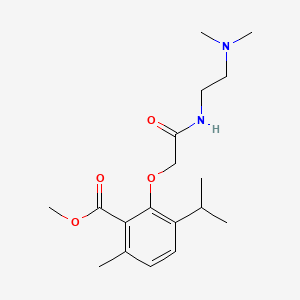
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

